The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can be achieved through a multi-step process involving the reaction of 5,6-dimethylbenzimidazole with propionic acid derivatives. A typical synthetic route includes:
The chemical reactions involving 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid primarily include:
Benzimidazole carboxylic acid derivatives represent a significant class of heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole ring, further functionalized with carboxylic acid-containing side chains. These derivatives exhibit remarkable structural diversity, enabling interactions with diverse biological targets through hydrogen bonding, ionic interactions, and hydrophobic binding [4]. The core benzimidazole scaffold is isosteric with naturally occurring purines, facilitating its incorporation into biological systems and contributing to the broad pharmacological profile of these compounds, including anticancer, antiviral, and enzyme inhibitory activities [4] [8]. Within this chemical family, the strategic introduction of thioether linkages at the C2 position significantly expands the three-dimensional flexibility and electronic properties, enabling fine-tuning of target affinity and physicochemical characteristics essential for drug development [9].
The compound 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid exemplifies the structural complexity within benzimidazole thioether derivatives. Its systematic name defines critical structural features: a 1H-benzimidazole core substituted at the 5 and 6 positions with methyl groups, connected via a sulfur atom (sulfanyl) at the C2 position to a propionic acid group bearing a methyl substituent at the α-carbon [1] [2]. This molecular architecture generates a chiral center at the carbon alpha to both the sulfur and the carboxylic acid, introducing stereochemical considerations for biological activity. The molecular formula is consistently documented as C₁₂H₁₄N₂O₂S, with a molecular weight of 250.32 g/mol [1] [2] [3].
Table 1: Nomenclature and Identifiers of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid |
CAS Registry Number | 104509-08-2 |
Other Synonyms | 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]propanoic acid; Propanoic acid, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]- |
Molecular Formula | C₁₂H₁₄N₂O₂S |
Molecular Weight | 250.32 g/mol |
Taxonomically, this molecule belongs to three distinct subcategories: alkyl-substituted benzimidazoles (due to the 5,6-dimethyl groups), heterocyclic thioethers (via the C2-S linkage), and carboxylic acid derivatives (propionic acid moiety). The 5,6-dimethyl substitution pattern enhances electron density within the benzimidazole π-system and contributes to hydrophobic interactions [3] [7]. This specific substitution is a key differentiator from structurally related compounds like 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS 6123-82-6) [6] [10] or 2-(1H-Benzoimidazol-2-ylsulfanyl)propionic acid (CAS 21547-70-6) [9], which lack the dimethyl modification or feature different linkage positions (N1 vs C2), profoundly influencing their physicochemical and biological profiles.
The C2-sulfanyl propionic acid motif, exemplified in 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, confers distinct advantages in drug discovery. This structural element combines several pharmacophoric features critical for bioactivity and drug-likeness:
Sulfur Linkage Advantages: The thioether bridge (-S-CH₂-) provides enhanced metabolic stability compared to oxygen ethers while retaining conformational flexibility. The sulfur atom acts as a hydrogen bond acceptor and can participate in hydrophobic interactions or weak polar interactions (e.g., sulfur-π or sulfur-cation), broadening target engagement possibilities [8] [9]. This moiety serves as a bioisostere for methylene (-CH₂-) and sulfoxide groups, allowing fine-tuning of electronic properties and solubility.
Carboxylic Acid Functionality: The terminal carboxylic acid group (-COOH) enables crucial ionic interactions with target proteins through salt bridge formation with basic amino acid residues (lysine, arginine, histidine). This group also enhances water solubility at physiological pH (via ionization), influences pharmacokinetics through potential involvement in active transport, and serves as a synthetic handle for further derivatization into amides or esters (prodrug strategies) [4] [8]. The α-methyl substitution on the propionic acid chain introduces steric hindrance that can protect against rapid metabolic degradation (e.g., via β-oxidation).
Synergistic Effects with Benzimidazole Core: The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biomolecules via π-π stacking, hydrogen bonding (both donor and acceptor), and dipole-dipole interactions. The electron-rich nitrogen atoms can coordinate metals or form hydrogen bonds. Combining this core with the C2-sulfanyl propionic acid chain creates a multifunctional pharmacophore capable of simultaneous interactions with multiple binding sites on target proteins [4]. This synergy is evident in patented benzimidazole derivatives acting as prolyl hydroxylase inhibitors (e.g., compounds featuring benzimidazole-pyrazole-carboxylic acids), where the carboxylic acid moiety chelates iron in the enzyme's active site [8].
Table 2: Structural Comparison of Related Benzimidazole Carboxylic Acid Derivatives
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|---|
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid | 104509-08-2 | 5,6-diCH₃; C2-S linkage; α-methyl propanoic acid | C₁₂H₁₄N₂O₂S | 250.32 | Reference compound - chiral center |
2-(1H-Benzoimidazol-2-ylsulfanyl)propionic acid | 21547-70-6 | Unsubstituted benzimidazole; C2-S linkage; α-methyl propanoic acid | C₁₀H₁₀N₂O₂S | 222.27 | Lacks 5,6-dimethyl groups |
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid | 6123-82-6 | 5,6-diCH₃; N1 linkage; propanoic acid | C₁₂H₁₄N₂O₂ | 218.25 | N-linked; no sulfur; no α-methyl |
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-propan-2-ol | 6761-75-7 | 5,6-diCH₃; C2 linkage; tertiary alcohol | C₁₂H₁₆N₂O | 204.27 | Hydroxyl instead of carboxylic acid |
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | 173737-04-7 | 5,6-diCH₃; C2 linkage; propanoic acid | C₁₂H₁₄N₂O₂ | 218.25 | Direct C2 linkage (no sulfur); no α-methyl |
The presence of the 5,6-dimethyl groups on the benzimidazole ring further modulates the electronic and steric environment. These methyl groups increase electron density in the aromatic system, potentially enhancing π-stacking interactions with aromatic residues in target proteins. They also add steric bulk that can improve selectivity by preventing binding to off-target sites and contribute to lipophilicity, influencing membrane permeability [3] [7]. This combination of features makes derivatives like 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid valuable scaffolds in developing anticancer agents, evidenced by extensive research into imidazole derivatives as DNA-interactive agents (e.g., groove binders or topoisomerase inhibitors) and enzyme modulators [4] [8]. The structural versatility allows for optimization towards specific targets while maintaining core pharmacophoric elements essential for activity.
Table 3: Commercial Availability and Research Parameters of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid
Supplier | Catalog Number | Purity | Packaging | Price (USD) | Primary Research Use |
---|---|---|---|---|---|
Santa Cruz Biotechnology | sc-305788 | Research Grade | 500 mg | $255.00 | Biochemical research; Reference standard |
ChemicalBook Suppliers | Multiple Listings | Varies (Typically ≥95%) | Varies (mg to g) | Market Dependent (e.g., $629.53/g for analog) | Medicinal chemistry; Intermediate synthesis |
Absin Bioscience | Not specified | High Purity | Custom | Inquiry based | Enzyme inhibition studies; Drug discovery |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7